Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-
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Overview
Description
Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- typically involves the sulfonation of aniline derivatives followed by the introduction of the hydroxyphenyl and isopropyl groups. A common synthetic route includes:
Sulfonation: Aniline is reacted with sulfuric acid to form benzenesulfonamide.
Hydroxyphenyl Introduction: The benzenesulfonamide is then reacted with a hydroxyphenyl derivative under basic conditions.
Isopropyl Group Introduction: Finally, the isopropyl group is introduced through an alkylation reaction using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anti-cancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The hydroxyphenyl group can enhance its binding affinity to the target enzymes, leading to increased efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound without the hydroxyphenyl and isopropyl groups.
N-(3-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the isopropyl group.
N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but with the hydroxy group in a different position.
Uniqueness
Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)- is unique due to the presence of both the hydroxyphenyl and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its solubility, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
920527-12-4 |
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Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11(2)12-6-8-15(9-7-12)20(18,19)16-13-4-3-5-14(17)10-13/h3-11,16-17H,1-2H3 |
InChI Key |
SPPIHSBBAUAEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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